(2E)-3-(4-Chlorophenyl)acryloyl Chloride: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Development
(2E)-3-(4-Chlorophenyl)acryloyl Chloride: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Development
Executive Summary
(2E)-3-(4-Chlorophenyl)acryloyl chloride —frequently referred to as 4-chlorocinnamoyl chloride—is a highly reactive, bifunctional electrophilic building block widely utilized in medicinal chemistry and advanced organic synthesis. Characterized primarily by CAS number 95602-71-4 (specific to the E-isomer) and 35086-79-4 (general stereochemistry), this compound features an α,β-unsaturated carbonyl system conjugated with a para-chlorophenyl ring.
As an application scientist, I frequently leverage this scaffold to install the rigid, lipophilic 4-chlorocinnamoyl pharmacophore into complex drug candidates. This guide elucidates its physicochemical properties, mechanistic utility in drug discovery, and a self-validating protocol for its synthesis, ensuring high-fidelity results in the laboratory .
Physicochemical Profiling & Structural Dynamics
The structural architecture of (2E)-3-(4-chlorophenyl)acryloyl chloride dictates its reactivity and biological utility. The para-chloro substitution exerts a strong inductive electron-withdrawing effect (-I), which increases the electrophilicity of the acyl chloride carbon, thereby accelerating nucleophilic attack. Concurrently, the (2E) double bond enforces a rigid, planar geometry. This planarity is critical in rational drug design, as it restricts conformational freedom, significantly reducing the entropic penalty upon binding to target protein pockets.
Table 1: Physicochemical Properties and Handling Causality
| Property | Value | Causality / Impact on Experimental Design |
| CAS Number | 95602-71-4 (E-isomer)35086-79-4 (General) | Essential for stereospecific sourcing; the E-isomer is thermodynamically favored and required for specific receptor binding. |
| Molecular Formula | C9H6Cl2O | N/A |
| Molecular Weight | 201.05 g/mol | Dictates precise stoichiometric equivalents in coupling reactions. |
| Melting Point | 79–81 °C | Solid at room temperature; requires dissolution in anhydrous aprotic solvents (e.g., DCM, THF) prior to reaction. |
| Boiling Point | ~299.3 °C (Predicted) | Low volatility reduces inhalation risk, but thermal degradation can occur if distilled at atmospheric pressure. |
| Reactivity Profile | Highly electrophilic, moisture-sensitive | Rapidly hydrolyzes to 4-chlorocinnamic acid in the presence of water. Mandates Schlenk line techniques and inert gas (Ar/N2). |
(Data supported by )
Mechanistic Applications in Drug Discovery
The 4-chlorocinnamoyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation via the acyl chloride intermediate has driven the development of several therapeutic classes:
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Antimicrobial and Antifungal Agents: Derivatives of 4-chlorocinnamic acid, synthesized via esterification or amidation of the acyl chloride, exhibit potent antifungal activity against Candida species (e.g., C. albicans, C. glabrata). Molecular docking studies suggest these rigid, lipophilic derivatives act as inhibitors of the 14α-demethylase enzyme, a critical target for disrupting fungal cell membrane synthesis ().
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Opioid Receptor Modulators: In the development of alternatives to buprenorphine for treating opiate dependence, 4-chlorocinnamoyl chloride is used to acylate 7α-aminomethyl-6,14-endoethanotetrahydrothebaine. The resulting cinnamoylamino morphinones act as potent, long-acting μ-opioid receptor (MOR) partial agonists. The rigid trans-double bond ensures optimal orientation within the MOR binding pocket ().
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Dopamine D3 Receptor Ligands: The acyl chloride is a key intermediate in synthesizing tranylcypromine-substituted cis-hydroxycyclobutylnaphthamides, which are potent and selective Dopamine D3 receptor antagonists used in neuropsychiatric drug discovery ().
Synthesis & Purification Workflows (Self-Validating Protocol)
To ensure maximum yield and prevent the formation of side products, the synthesis of (2E)-3-(4-chlorophenyl)acryloyl chloride from (E)-4-chlorocinnamic acid must be tightly controlled. The following protocol is designed as a self-validating system , incorporating in-process checks to guarantee chemical integrity at every stage.
Step-by-Step Methodology:
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Reagent Preparation: Suspend 1.0 equivalent of (E)-4-chlorocinnamic acid in anhydrous dichloromethane (DCM) under an argon atmosphere. Add 1.5 equivalents of thionyl chloride (SOCl₂).
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Catalytic Activation: Add a catalytic amount (0.05 eq) of anhydrous N,N-dimethylformamide (DMF).
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Causality: DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This dramatically accelerates the conversion of the carboxylic acid to the acyl chloride, allowing the reaction to proceed at milder temperatures and preventing thermal degradation.
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Reaction & Monitoring (Self-Validation): Reflux the mixture at 40–50 °C for 2 hours. To validate completion, withdraw a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Analyze via TLC or LC-MS.
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Causality: The acyl chloride instantly converts to the stable methyl ester upon quenching. The complete absence of the starting acid and total conversion to the methyl ester validates the successful formation of the acyl chloride, guaranteeing the integrity of the intermediate before proceeding.
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Solvent & Reagent Removal: Concentrate the mixture in vacuo to remove DCM and excess SOCl₂. Co-evaporate twice with anhydrous toluene.
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Causality: Residual SOCl₂ will aggressively react with the amine nucleophile in the subsequent step, destroying the starting material, reducing yield, and complicating downstream purification.
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Nucleophilic Coupling: Dissolve the crude acyl chloride in anhydrous THF or DCM. Cool to 0 °C. Dropwise, add a solution containing 1.1 eq of the target amine and 2.0 eq of N,N-diisopropylethylamine (DIPEA).
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Causality: The 0 °C temperature prevents exothermic side reactions (such as ketene formation or polymerization of the α,β-unsaturated system), ensuring strict kinetic control over the amidation process.
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Figure 1: Experimental workflow for the synthesis and amidation of the acyl chloride.
Handling, Stability, and Analytical Validation
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Storage: The compound must be stored at 2–8 °C in a tightly sealed, desiccated container backfilled with argon. Exposure to ambient humidity leads to rapid hydrolysis, generating HCl gas and regenerating the inactive 4-chlorocinnamic acid.
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Analytical Validation:
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Infrared (IR) Spectroscopy: The conversion from acid to acyl chloride is definitively marked by a shift in the carbonyl (C=O) stretching frequency from ~1680 cm⁻¹ (carboxylic acid) to ~1750–1770 cm⁻¹ (acyl chloride).
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Nuclear Magnetic Resonance (NMR): In ¹H NMR (CDCl₃), the vinylic protons of the (2E) double bond typically appear as two distinct doublets with a large coupling constant (J ≈ 15–16 Hz), confirming the retention of the trans geometry. The ¹³C NMR will show the highly deshielded acyl chloride carbonyl carbon at approximately 165 ppm.
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References
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Title: Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives Source: BioMed Research International (via NCBI PMC) URL: [Link]
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Title: Cinnamoyl Derivatives of 7α-Aminomethyl-6,14-endoethanotetrahydrothebaine and 7α-Aminomethyl-6,14-endoethanotetrahydrooripavine and Related Opioid Ligands Source: Journal of Medicinal Chemistry (via NCBI PMC) URL: [Link]
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Title: Tranylcypromine Substituted cis-Hydroxycyclobutylnaphthamides as Potent and Selective Dopamine D3 Receptor Ligands Source: Semantic Scholar URL: [Link]
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Title: PubChem Compound Summary for CID 11252649, (E)-3-(4-chlorophenyl)prop-2-enoyl chloride Source: National Center for Biotechnology Information (PubChem) URL: [Link]
